6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine
Overview
Description
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a heterocyclic compound with the molecular formula C10H15ClN4 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine . This intermediate is then reacted with cyclohexylamine under controlled conditions to produce the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool compound in studying enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioavailable.
6-Chloro-N4-phenylpyrimidine-2,4-diamine: Contains a phenyl group instead of a cyclohexyl group, which can affect its binding affinity and selectivity.
6-Chloro-N4-methylpyrimidine-2,4-diamine: The smaller methyl group may result in different steric and electronic properties.
Uniqueness
6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is unique due to its cyclohexyl group, which enhances its hydrophobicity and potentially improves its interaction with hydrophobic pockets in biological targets. This structural feature can lead to better pharmacokinetic properties and increased efficacy in medicinal applications.
Properties
IUPAC Name |
6-chloro-4-N-cyclohexylpyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZJINMPNIFLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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